Zandatrigine

SCN8A NaV1.6 Isoform Selectivity

Non-selective sodium channel blockers confound NaV1.6 research due to off-target cardiac & motor effects. Zandatrigine solves this: - >134-fold selectivity for NaV1.6 over NaV1.1/NaV1.2 - Human NaV1.6 IC50 = 0.051 µM; mouse IC50 = 0.058 µM (conserved translation) - Validated against pathogenic SCN8A mutations (R850Q IC50 = 0.021 µM) - Avoids NaV1.5 (cardiac) & NaV1.4 (motor) inhibition Gold standard reference for SCN8A-DEE preclinical studies.

Molecular Formula C22H25FN4O2S2
Molecular Weight 460.6 g/mol
CAS No. 2154406-04-7
Cat. No. B11934395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZandatrigine
CAS2154406-04-7
Molecular FormulaC22H25FN4O2S2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N(C)C2CCN(C2)CC3=CC=CC=C3)F)S(=O)(=O)NC4=CSC=N4
InChIInChI=1S/C22H25FN4O2S2/c1-16-10-21(31(28,29)25-22-14-30-15-24-22)19(23)11-20(16)26(2)18-8-9-27(13-18)12-17-6-4-3-5-7-17/h3-7,10-11,14-15,18,25H,8-9,12-13H2,1-2H3/t18-/m0/s1
InChIKeyUCSHINHOAVARGQ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zandatrigine Procurement Guide for Targeted Epilepsy Research


Zandatrigine (NBI-921352; formerly XEN901) is a potent, orally bioavailable, voltage-gated sodium channel inhibitor with high selectivity for the NaV1.6 (SCN8A) isoform [1]. Unlike conventional non-selective sodium channel blockers that inhibit multiple NaV isoforms equivalently, Zandatrigine was rationally designed to preferentially target NaV1.6 channels enriched in excitatory pyramidal neurons while sparing NaV1.1 in inhibitory interneurons and cardiac/muscle isoforms (NaV1.4/NaV1.5) [2]. The compound inhibits NaV1.6 with an IC₅₀ of 0.051 µM and exhibits selectivity ratios ranging from 134-fold to >756-fold over other sodium channel isoforms [3]. Zandatrigine is currently in Phase 2 clinical development for SCN8A developmental and epileptic encephalopathy (SCN8A-DEE) and adult focal-onset seizures [4].

1 NaV1.6-selective inhibitor tool for epilepsy pathway studies
2 Supports SCN8A gain-of-function and focal seizure research models
3 Orally bioavailable for in vivo rodent seizure and circuit studies

Why Non-Selective Blockers Cannot Substitute for Zandatrigine


Conventional sodium channel inhibitors such as phenytoin, carbamazepine, and lacosamide exhibit broad, non-isoform-selective inhibition across NaV1.1, NaV1.2, NaV1.4, NaV1.5, and NaV1.6 with comparable potency, which limits their therapeutic index due to dose-limiting CNS and cardiovascular adverse effects [1]. This lack of selectivity also results in off-target suppression of inhibitory interneurons (NaV1.1-dependent), potentially counteracting anti-seizure efficacy [2]. In contrast, Zandatrigine's NaV1.6 isoform selectivity enables targeted modulation of excitatory neurotransmission while preserving inhibitory tone and avoiding cardiac/muscle NaV isoforms. Generic substitution with non-selective agents fails to achieve this precision pharmacology and cannot replicate the selective inhibition of NaV1.6 gain-of-function mutations central to SCN8A-related epilepsies [3].

Isoform overlap Carbamazepine, phenytoin, lacosamide inhibit multiple NaV isoforms; NaV1.6-specific circuit readouts may be confounded.
Off-target profile Non-selective block of cardiac (NaV1.5) and skeletal muscle (NaV1.4) channels may shift in vivo tolerability endpoints.
Mutation context Broad ASMs cannot isolate gain-of-function variant pharmacology; SCN8A-DEE model interpretation may require selective probe.

Quantitative Comparison with Standard Sodium Channel Blockers


Superior Potency on Human NaV1.6 vs. Common ASMs

Zandatrigine demonstrates exquisite NaV1.6 isoform selectivity with selectivity ratios of 756× for NaV1.1, 134× for NaV1.2, 276× for NaV1.7, and >583× for NaV1.3, NaV1.4, and NaV1.5, in contrast to conventional non-selective NaV inhibitors such as phenytoin, carbamazepine, and lacosamide which inhibit multiple NaV isoforms with comparable potency [1].

NaV1.6 inhibition potency
Head-to-head
IC50 0.051 µM (Zandatrigine) vs 54.6 µM carbamazepine, 20.0 µM phenytoin, 42–182 µM lacosamide
Supports isoform-selective NaV1.6 inhibition at low concentrations
Patch-clamp on HEK293 cells expressing hNaV1.6
SCN8A NaV1.6 Isoform Selectivity Electrophysiology

Unmatched NaV1.6 Isoform Selectivity

In a Phase 2 randomized, double-blind, placebo-controlled trial (NCT05159908) in adults with focal onset seizures (FOS), Zandatrigine (NBI-921352) at doses of 25 mg, 50 mg, and 75 mg three times daily demonstrated least-squares mean differences in percent change from baseline in 28-day FOS frequency versus placebo of -17.2% (95% CI: -45.1, 10.7), -15.9% (95% CI: -43.9, 12.2), and -4.1% (95% CI: -32.3, 24.1), respectively [1]. The study enrolled 101 participants with median baseline seizure frequency of 11 per 28 days and a history of failing a median of 6 prior antiseizure medications [2].

Isoform selectivity profile
Direct head-to-head
756× over NaV1.1, 134× over NaV1.2, 276× over NaV1.7, >583× over NaV1.3/1.4/1.5
Isoform-selectivity assay context; supports NaV1.6-specific circuit dissection
Comparator ASMs show ~1.5–2× selectivity
Focal Onset Seizures Adjunctive Therapy Phase 2 Seizure Frequency

Improved In Vivo Efficacy and Tolerability in Preclinical Seizure Models

In rat maximal electroshock seizure (MES) models, Zandatrigine demonstrated effective seizure prevention at lower brain and plasma concentrations than carbamazepine, phenytoin, and lacosamide, while maintaining tolerability at higher multiples of the effective concentration [1]. The ratio of the plasma concentration producing motor impairment (rotarod TD₅₀) to the concentration producing seizure protection (MES ED₅₀) was calculated as 7.7× for Zandatrigine, compared to 3.1× for carbamazepine, 1.1× for phenytoin, and 1.8× for lacosamide [2].

Seizure model response
Model context
Effective at lower brain/plasma concentrations; favorable tolerability index vs carbamazepine, phenytoin, lacosamide
Reported model-response endpoint context; supports therapeutic index review
Rat maximal electroshock seizure (MES) model
Therapeutic Index Tolerability MES Assay Rotarod Assay

Potent Activity Against Gain-of-Function SCN8A Variants

Zandatrigine maintains potent inhibition across multiple patient-identified NaV1.6 gain-of-function (GOF) variants associated with SCN8A-DEE, with IC₅₀ values ranging from 0.021 µM to 0.067 µM for variants including p.Arg1872Trp, p.Asn1768Asp, p.Val1592Ala, p.Thr767Ile, p.Arg1617Gln, and p.Arg850Gln [1]. The IC₅₀ for wild-type NaV1.6 is 0.051 µM, and only two variants (p.Arg850Gln with IC₅₀ 0.349 µM and one additional outlier) showed IC₅₀ values outside the 95% confidence interval of wild-type potency [2].

Mutant channel inhibition
Cross-study comparable
IC50 T767I 0.031 µM, R850Q 0.021 µM, N984K 0.032 µM (WT 0.051 µM)
Supports SCN8A-DEE gain-of-function mutation model studies
ICA-121431 IC50 >10 µM for NaV1.6
SCN8A Gain-of-Function Pharmacogenomics Precision Medicine

Consistent Species-Independent Pharmacology

In a dedicated drug-drug interaction study in healthy adult volunteers, co-administration of Zandatrigine (NBI-921352) with the strong CYP3A4 inducer phenytoin for 10 days resulted in no meaningful change in total systemic exposure of Zandatrigine, indicating that CYP induction does not significantly alter Zandatrigine pharmacokinetics [1]. This contrasts with many antiseizure medications whose levels are substantially reduced by enzyme-inducing co-medications, necessitating dose adjustments and complicating polytherapy regimens.

Cross-species pharmacology
Class-level inference
Mouse NaV1.6 IC50 0.058 µM; selectivity 709× NaV1.1, 191× NaV1.2
Species-conserved profile supports translational model interpretation
PF-04856264, ICA-121431 show species-dependent shifts
Drug-Drug Interaction Pharmacokinetics CYP Induction Polytherapy

Optimal Research Applications Based on Pharmacological Profile


Dissecting NaV1.6 Roles in Neuronal Excitability and Circuits

Zandatrigine is the optimal tool compound for studies requiring selective pharmacological interrogation of NaV1.6 channel function in excitatory neurons. Its 134- to 756-fold selectivity over other CNS-expressed NaV isoforms (NaV1.1, NaV1.2) and near-complete sparing of cardiac/muscle isoforms (NaV1.4, NaV1.5) enables clean interpretation of NaV1.6-specific contributions to neuronal excitability [1]. The compound's conserved potency across multiple SCN8A patient-derived GOF variants (IC₅₀ range: 0.021-0.067 µM for 7 of 8 tested variants) makes it particularly suitable for genotype-stratified functional assays and personalized pharmacology research in SCN8A-DEE models [2].

Translational Modeling of SCN8A-DEE

For preclinical epilepsy research requiring concurrent assessment of anti-seizure efficacy and motor tolerability, Zandatrigine offers a quantitatively superior therapeutic window compared to standard-of-care NaV inhibitors. The compound's 7.7× therapeutic index (TD₅₀/ED₅₀) in rat models exceeds that of carbamazepine (3.1×), phenytoin (1.1×), and lacosamide (1.8×), enabling experimental designs that separate efficacy from dose-limiting neurological impairment [1]. This differentiated margin supports more robust dose-response characterization in acute seizure models (MES, 6 Hz, PTZ) and chronic epilepsy paradigms.

Species-Consistent Inhibitor for Seamless In Vivo Translation

Zandatrigine's demonstrated resistance to CYP3A4 induction by phenytoin—showing no meaningful change in systemic exposure after 10 days of co-administration—positions it as a valuable probe for studying adjunctive therapy pharmacology without the confounding factor of pharmacokinetic interactions [1]. This property is particularly relevant for research involving enzyme-inducing antiseizure medications (e.g., phenytoin, carbamazepine, phenobarbital), where most NaV inhibitors require substantial dose adjustments. Zandatrigine enables cleaner interpretation of pharmacodynamic synergy or additivity in combination studies.

Benchmark for Therapeutics Overcoming Non-Selective ASM Limitations

For clinical research programs targeting SCN8A-DEE (Phase 2, ages 2-21) or adult focal-onset seizures (Phase 2 dose-finding completed), Zandatrigine provides a mechanistically distinct NaV1.6-selective tool for proof-of-concept studies [1][2]. The compound's established clinical safety profile (101-patient FOS trial with AE discontinuation rates of 12% versus 8% for placebo) and dose-proportional pharmacokinetics support its use as an adjunctive therapy investigational agent in patient populations with treatment-resistant epilepsy [3].

Application
Selection Property
Validation Focus
NaV1.6 circuit studies
Isoform selectivity over NaV1.1/1.2
Neuronal excitability and synaptic transmission endpoints
SCN8A-DEE translational models
Potency against patient-identified gain-of-function mutants
Mutant channel response and seizure model endpoints
Cross-species translational research
Species-conserved pharmacology (human/mouse)
Rodent-to-human extrapolation of pharmacodynamic endpoints
ASM comparator benchmarking
Tolerability index relative to non-selective NaV inhibitors
Therapeutic index model endpoints (efficacy vs. behavioral tolerability)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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